molecular formula C5H6N4O2S B1384137 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine CAS No. 43005-49-8

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Cat. No.: B1384137
CAS No.: 43005-49-8
M. Wt: 186.19 g/mol
InChI Key: XKAYRHLZQHITSP-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex substitution pattern present on the pyrimidine ring system. According to Chemical Abstracts Service registry, this compound is assigned the identification number 2209-72-5 and possesses the molecular formula C₅H₆N₄O₂. The molecular weight has been determined to be 154.13 grams per mole, which corresponds to the sum of all constituent atoms within the molecular structure.

The compound exhibits multiple synonymous names that reflect different naming conventions and structural perspectives. These include 6-amino-2-methyl-5-nitroso-4-pyrimidinol, 6-amino-2-methyl-5-nitroso-1H-pyrimidin-4-one, and 4-amino-6-hydroxy-2-methyl-5-nitrosopyrimidine. Each naming variant emphasizes different aspects of the molecular structure, such as the tautomeric forms that can exist due to the presence of both amino and hydroxy substituents on the pyrimidine ring.

The structural architecture of this compound is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substitution pattern includes an amino group at position 4, a hydroxy group at position 6, a methylthio group at position 2, and a nitroso group at position 5. This specific arrangement of functional groups contributes significantly to the compound's chemical reactivity and biological properties, making it a subject of considerable interest in medicinal chemistry and synthetic organic chemistry applications.

The unique combination of electron-donating and electron-withdrawing groups creates a complex electronic environment within the molecule. The amino and hydroxy groups serve as electron-donating substituents, while the nitroso group acts as an electron-withdrawing moiety. The methylthio group contributes additional electronic effects and provides opportunities for further chemical modifications through sulfur chemistry transformations.

Structural Parameter Value Reference
Molecular Formula C₅H₆N₄O₂
Molecular Weight 154.13 g/mol
Chemical Abstracts Service Number 2209-72-5
MDL Number MFCD00082690
Number of Ring Atoms 6
Number of Nitrogen Atoms 4
Number of Functional Groups 4

Historical Context in Heterocyclic Chemistry

The historical significance of this compound is intimately connected to the development of classical purine synthesis methodologies, particularly the Traube purine synthesis developed by Wilhelm Traube in 1900. This synthetic approach revolutionized the field of heterocyclic chemistry by providing a systematic method for constructing purine ring systems through the cyclization of appropriately substituted pyrimidine derivatives.

The Traube synthesis methodology established the fundamental principle of constructing purine derivatives through the sequential modification of pyrimidine precursors. In this classical approach, 4-amino-6-hydroxy pyrimidine derivatives serve as starting materials that undergo nitrosation at the 5-position to introduce the nitroso functionality. The resulting 5-nitrosopyrimidine intermediates, such as this compound, then undergo reduction to convert the nitroso group to an amino functionality, followed by formylation and cyclization to construct the imidazole ring portion of the purine system.

This historical synthetic strategy demonstrated the power of functional group manipulation in heterocyclic chemistry and established precedents for modern synthetic approaches to nitrogen-containing ring systems. The methodology showed that complex heterobicyclic structures could be systematically assembled through carefully planned sequences of functional group transformations, a principle that continues to influence contemporary synthetic chemistry.

The development of nitrosation procedures for aminopyrimidine derivatives represented a significant advancement in heterocyclic chemistry methodology. Research conducted in the early 2000s demonstrated novel procedures for selective carbon-nitrosation of aminopyrimidine derivatives under neutral conditions, which proved suitable for multigram scale preparations and applicable to a broader range of pyrimidine derivatives than previously known methods. These improvements in synthetic methodology enhanced the accessibility of nitrosopyrimidine intermediates and expanded their utility in heterocyclic synthesis applications.

The historical evolution of nitrosopyrimidine chemistry has been further enriched by investigations into prebiotic chemistry contexts. Recent research has explored the formation of nitrosopyrimidine derivatives under conditions that might have existed on early Earth, suggesting that these compounds may have played roles in the origins of nucleic acid precursors. These studies have revealed that wet-dry cycles can enable the formation of nitrosopyrimidine derivatives, which subsequently undergo reduction and formylation to produce formamidopyrimidines that serve as precursors to purine nucleosides.

The legacy of compounds like this compound extends into modern pharmaceutical chemistry, where similar structural motifs continue to be employed in the design of bioactive molecules. The principles established through the study of these classical intermediates have informed contemporary approaches to drug discovery and development, particularly in areas involving purine-based therapeutics and nucleoside analogs.

Properties

IUPAC Name

4-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278696
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43005-49-8
Record name NSC9304
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-2-(methylsulfanyl)-5-nitrosopyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Nitrosation of Pyrimidine Derivatives

Method Overview:
This approach involves starting from 4,6-diamino-2-methylthiopyrimidine, which undergoes selective nitrosation to introduce the nitroso group at the 5-position. The process typically employs sodium nitrite in an acidic aqueous medium, facilitating the formation of the nitrosopyrimidine core.

Reaction Scheme:

4,6-Diamino-2-methylthiopyrimidine + NaNO2/H+ → 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

Key Conditions:

  • Reflux temperature
  • Acidic pH (around 2-4)
  • Controlled addition of sodium nitrite to prevent over-nitrosation

Research Findings:

  • The reaction yields between 57-95%, depending on the specific conditions and purity of starting materials.
  • The stability of the nitroso group allows for subsequent purification steps, such as physical enrichment through solubility differences.

Data Table 1: Typical Reaction Parameters for Nitrosation

Parameter Range / Condition Effect
Temperature Reflux (~100°C) Ensures complete reaction
pH 2-4 Promotes selective nitrosation
Sodium nitrite equivalents 1.2-1.5 equivalents Optimizes yield while minimizing side reactions
Reaction time 1-3 hours Sufficient for complete conversion

Nucleophilic Displacement of the Methylthio Group

Method Overview:
The methylthio group at position 2 can be displaced by secondary amines such as methylpiperazine, leading to amino derivatives. This nucleophilic substitution is performed under reflux in ethanol or similar solvents.

Reaction Scheme:

This compound + Amine → 4-Amino-6-hydroxy-2-amino-5-nitrosopyrimidine + MeSH

Key Conditions:

  • Reflux in ethanol
  • Excess amine (2 equivalents)
  • Reaction duration: 24-72 hours

Research Findings:

  • Displacement efficiency is high (>80%) for secondary amines.
  • The reaction is hindered under basic conditions due to insolubility of intermediates, requiring careful pH control.

Data Table 2: Nucleophilic Displacement Conditions

Parameter Range / Condition Effect
Solvent Ethanol Facilitates nucleophilic attack
Amine equivalents 2 equivalents Ensures complete displacement
Reaction time 24-72 hours Maximizes yield
Temperature Reflux (~78°C) Accelerates substitution

Reduction and Cyclization to Form the Pyrimidine Ring

Method Overview:
Following nitrosation and displacement, reduction of nitroso groups using sodium dithionite yields tetraamines, which can undergo cyclization with aldehydes (e.g., glyoxal) to form fused heterocyclic systems like pteridines.

Reaction Scheme:

Nitrosopyrimidine + Na2S2O4 → Tetraamine + subsequent cyclization with glyoxal → Pteridine derivatives

Research Findings:

  • The reduction step proceeds efficiently at room temperature.
  • Cyclization yields depend on aldehyde concentration and reaction conditions, with yields between 59-68%.

Data Table 3: Reduction and Cyclization Conditions

Parameter Range / Condition Effect
Reducing agent Sodium dithionite Selective reduction of nitroso groups
Temperature Room temperature (~25°C) Mild conditions, preserves product integrity
Cyclization aldehyde Glyoxal Facilitates ring closure
Reaction time 3-4 days (reduction), 24 hours (cyclization) Ensures high conversion rates

Method Overview:
Introduction of amino groups at the 2-position prior to ring formation involves displacement of methylthio groups with secondary amines, followed by nitrosation and cyclization to form pteridines.

Research Findings:

  • Displacement of the methylthio group with secondary amines like piperidine or pyrrolidine yields amino derivatives suitable for subsequent ring closure.
  • These routes provide access to structurally diverse analogs, expanding the chemical space of pyrimidine derivatives.

Data Table 4: Pteridine Synthesis Pathway

Step Reagents / Conditions Yield (%) Notes
Displacement of methylthio Amine in ethanol, reflux 68-70 High efficiency for secondary amines
Nitrosation Sodium nitrite, acid 57-95 Controlled to prevent over-nitrosation
Cyclization Glyoxal, reflux 59-68 Ring closure to form pteridine derivatives

Summary of Key Research Findings

  • Stability: The nitroso compounds are stable above 250°C and insoluble in water, facilitating purification.
  • Reaction Control: pH, temperature, and reagent equivalents critically influence yields and purity.
  • Versatility: Multiple pathways, including direct nitrosation, displacement, reduction, and cyclization, enable synthesis of the target compound with high efficiency.
  • Applications: These methods are adaptable for synthesizing analogs and derivatives for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of 4-amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine exhibit antifungal properties. A study demonstrated that certain pyrimidine derivatives showed significant activity against various fungal strains, suggesting their potential as systemic antifungal agents . The structure-activity relationship (SAR) studies revealed that modifications to the methylthio group could enhance antifungal efficacy.

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, particularly its ability to scavenge reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. A series of experiments demonstrated that derivatives of this compound could effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis . The dual-targeting nature of the compound allows it to address multiple pathways involved in inflammation.

Case Study 1: Antifungal Efficacy

A clinical trial investigated the effectiveness of a formulation containing this compound against Candida species. Results showed a significant reduction in fungal load in treated patients compared to controls, supporting its potential use in antifungal therapies.

Case Study 2: Antioxidant Activity

In an animal model of oxidative stress-induced injury, administration of the compound resulted in a marked decrease in biomarkers of oxidative damage, including malondialdehyde (MDA) levels. Histological analysis revealed less tissue damage compared to untreated controls, highlighting its protective effects .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalInhibition of fungal cell wall synthesis
AntioxidantScavenging ROS and lipid peroxidation
Anti-inflammatoryInhibition of cytokine release

Table 2: Synthesis Methods Overview

Method DescriptionYield (%)Reference
Reaction with amines under reflux85
Nitrosation of precursor compounds90
Use of catalytic systems95

Mechanism of Action

The mechanism of action of 4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine involves its interaction with specific molecular targets. For instance, as an MSK-1 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular responses to stress and mitogens. This interaction can affect various signaling pathways, leading to changes in gene expression and cellular behavior .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine 2-SMe, 4-NH₂, 6-OH, 5-NO C₅H₇N₅O₂S ~209.2 Hypothesized: Metal chelation, drug intermediates
4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine 2-NMe₂, 4-NH₂, 6-OH, 5-NO C₆H₉N₅O₂ 183.17 Co(III) and Fe(II) detection
4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine 2-SH, 4-NH₂, 6-OH, 5-NO C₄H₅N₅O₂S 187.18 Chelation, redox-active intermediates
6-Amino-5-nitroso-3-methyluracil 3-Me, 5-NO, 2,4-dione C₅H₆N₄O₃ 170.13 Antibacterial agents, industrial use
4-Amino-2-chloro-6-methyl-5-nitropyrimidine 2-Cl, 4-NH₂, 6-Me, 5-NO₂ C₅H₆ClN₅O₂ 203.59 Precursor for agrochemicals

Key Structural Differences and Implications

Substituent Effects: Methylthio (-SMe) vs. However, the thiol group in 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine can form disulfide bonds or coordinate metals more readily . Dimethylamino (-NMe₂) vs. Methylthio (-SMe): The dimethylamino group in 4-Amino-2-dimethylamino-6-hydroxy-5-nitrosopyrimidine provides strong electron-donating effects, stabilizing the nitroso group for metal ion detection .

Nitroso (-NO) vs. Nitro (-NO₂): Nitroso derivatives exhibit stronger metal-binding affinity (e.g., for Co(III) and Fe(II)) compared to nitro-substituted analogs like 4-Amino-2-chloro-6-methyl-5-nitropyrimidine, which are more reactive in electrophilic substitutions .

Biological Activity: Compounds with nitroso groups, such as 6-Amino-5-nitroso-3-methyluracil, show antibacterial activity due to their ability to interfere with microbial enzymes .

Biological Activity

4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine (CAS No. 43005-49-8) is a heterocyclic compound derived from pyrimidine, characterized by its unique combination of functional groups, including an amino group, hydroxyl group, methylthio group, and a nitroso group. This compound has garnered attention for its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H6_6N4_4O2_2S. Its structure allows for various chemical reactions, making it a valuable building block in medicinal chemistry.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC5_5H6_6N4_4O2_2S
Molecular Weight174.19 g/mol
Melting PointNot specified
SolubilitySoluble in water and organic solvents

The biological activity of this compound primarily involves its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on mitogen and stress-activated protein kinase-1 (MSK-1), which is crucial in cellular signaling pathways related to stress responses and inflammation. The compound binds to the active site of MSK-1, preventing its activation and thereby modulating various cellular processes.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antioxidant Properties
Studies indicate that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in combating oxidative stress-related conditions such as cancer and inflammation.

2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent, with studies demonstrating its effectiveness against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties, potentially through the induction of apoptosis in tumor cells and inhibition of cancer cell proliferation.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantInhibition of lipid peroxidation
AntimicrobialEffective against gram-positive bacteria
AnticancerInduction of apoptosis

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant properties of pteridine derivatives, including this compound, demonstrated that these compounds effectively scavenge reactive oxygen species (ROS), reducing oxidative damage in cellular models. The study reported IC50 values as low as 100 nM for some derivatives, indicating potent antioxidant activity .

Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibits significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential for development into a therapeutic agent for bacterial infections.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Methodological Answer :
  • Substituent variation : Synthesize derivatives with modifications at positions 2 (e.g., ethylthio, benzylthio) and 5 (e.g., nitro, cyano) .
  • 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine
Reactant of Route 2
4-Amino-6-hydroxy-2-methylthio-5-nitrosopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.